molecular formula C28H44O B12479330 Ergosta-5,7,22-trien-3-ol

Ergosta-5,7,22-trien-3-ol

Cat. No.: B12479330
M. Wt: 396.6 g/mol
InChI Key: DNVPQKQSNYMLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ergosta-5,7,22-trien-3-ol, also known as ergosterol, is a sterol found in the cell membranes of fungi and protozoa. It serves many of the same functions that cholesterol does in animal cells. Ergosterol is a precursor to vitamin D2, which is produced when the compound is exposed to ultraviolet light .

Preparation Methods

Mechanism of Action

Ergosta-5,7,22-trien-3-ol exerts its effects by integrating into the cell membranes of fungi and protozoa, maintaining membrane integrity and fluidity. It is a target for antifungal drugs because disrupting its synthesis can compromise the cell membrane, leading to cell death . The compound also acts as a provitamin, converting to vitamin D2 upon exposure to ultraviolet light .

Comparison with Similar Compounds

Ergosta-5,7,22-trien-3-ol is similar to other sterols such as cholesterol and sitosterol. it is unique in its role in fungal cell membranes and its ability to convert to vitamin D2. Similar compounds include ergosta-5,7,22-trien-3-yl acetate and ergosta-5,7,22,24(28)-tetraen-3β-ol .

Biological Activity

Ergosta-5,7,22-trien-3-ol, a member of the ergosterol family, is a sterol compound predominantly found in fungi and yeast. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings and presenting data in tables for clarity.

Chemical Structure and Properties

This compound is characterized by its hydrophobic nature and a complex steroidal structure. It belongs to the class of organic compounds known as ergosterols and derivatives, which are vital for maintaining cellular membrane integrity in fungi.

Molecular Formula

  • Molecular Weight : 426.68 g/mol
  • Chemical Structure :
C27H44O\text{C}_{27}\text{H}_{44}\text{O}

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. For instance, a study involving murine macrophage-like RAW 264.7 cells demonstrated that this compound significantly inhibited the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. It was shown to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.

Study Cell Type Findings
RAW 264.7Inhibited IL-6 and TNF-α release; activated Nrf2/HO-1 signaling
BV2 Microglial CellsReduced inflammatory markers; enhanced antioxidant response

2. Antioxidant Activity

The antioxidant properties of this compound have been substantiated through various studies. It has been shown to scavenge reactive oxygen species (ROS) and enhance the expression of endogenous antioxidants such as catalase (CAT) and superoxide dismutase (SOD). This activity suggests its potential role in mitigating oxidative stress-related diseases.

Study Model Antioxidant Mechanism
LPS-stimulated cellsIncreased CAT and SOD levels
High-fat diet miceImproved GSH/GSSG ratio

3. Anticancer Potential

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.

Study Cancer Cell Line Effect Observed
HepG2 (liver cancer)Induced apoptosis; inhibited cell growth
MCF-7 (breast cancer)Reduced proliferation; increased apoptosis markers

Case Study 1: Anti-inflammatory Activity

In a controlled experiment involving LPS-induced inflammation in murine models, this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in inflammatory cytokines and markers of oxidative stress.

Case Study 2: Antidiabetic Effects

Another study explored the effects of this compound on glucose metabolism in diabetic mice models. The supplementation resulted in improved glucose tolerance and insulin sensitivity, suggesting its potential use in managing type 2 diabetes.

Properties

IUPAC Name

17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVPQKQSNYMLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861590
Record name (24xi)-Ergosta-5,7,22-trien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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